Superior α-Amylase Inhibition vs Acarbose
A benzylidenehydrazine derivative synthesized from 2,4-difluorobenzohydrazide (Compound 9) exhibited a 5.2-fold greater α-amylase inhibitory potency compared to the clinically used standard drug acarbose. While the comparison is not a direct head-to-head with a different benzohydrazide scaffold, it firmly establishes the utility of the 2,4-difluoro substitution pattern in achieving potent enzyme inhibition [1].
| Evidence Dimension | α-Amylase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 116.19 μM |
| Comparator Or Baseline | Acarbose (standard antidiabetic drug) |
| Quantified Difference | 5.2-fold greater potency |
| Conditions | In vitro α-amylase enzyme inhibition assay |
Why This Matters
For researchers developing antidiabetic agents, selecting 2,4-difluorobenzohydrazide as a synthetic precursor offers a validated path to generating lead compounds with enzyme inhibition potencies that surpass existing clinical standards.
- [1] Mphahlele, M.J., et al. (2024). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity, 22(3): e202401556. View Source
